Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a thiophene ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and thiophene intermediates, followed by their coupling through amide bond formation and esterification.
Synthesis of Benzofuran Intermediate: The benzofuran ring can be synthesized via a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling and Esterification: The benzofuran and thiophene intermediates are then coupled through an amide bond formation, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents on the benzofuran or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s potential biological activities, such as anti-tumor and antibacterial properties, make it a candidate for drug development.
Materials Science: Its unique structural features can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which are used in the treatment of skin diseases like cancer and psoriasis.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives, which have applications in organic electronics and pharmaceuticals.
Uniqueness
ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combined benzofuran and thiophene structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these rings.
Properties
Molecular Formula |
C21H23NO4S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H23NO4S/c1-6-25-21(24)19-13(4)14(5)27-20(19)22-17(23)9-15-10-26-16-8-11(2)7-12(3)18(15)16/h7-8,10H,6,9H2,1-5H3,(H,22,23) |
InChI Key |
NSUDVBOOFABLHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=COC3=CC(=CC(=C32)C)C |
Origin of Product |
United States |
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